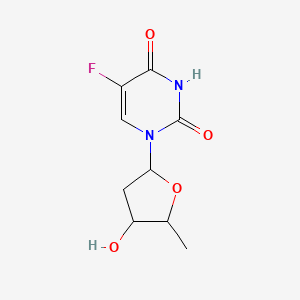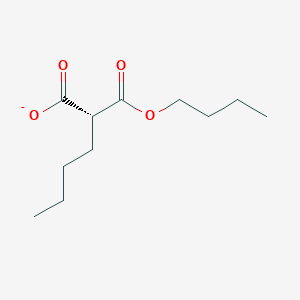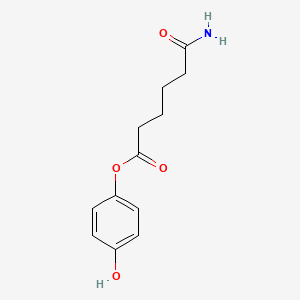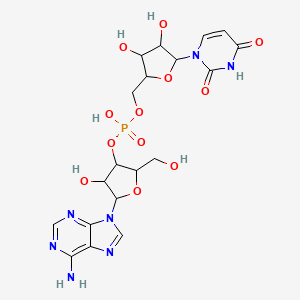![molecular formula C11H9NO2S B14175449 4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde CAS No. 918107-75-2](/img/structure/B14175449.png)
4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many bioactive molecules, including drugs with antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
The synthesis of 4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde typically involves the reaction of appropriate thiazole derivatives with benzaldehyde under specific conditions. One common method involves the use of thiosemicarbazide and α-bromoacetyl derivatives, followed by cyclization to form the thiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Applications De Recherche Scientifique
4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, such as dyes, pigments, and sensors
Mécanisme D'action
The mechanism of action of 4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell pathways, inducing apoptosis .
Comparaison Avec Des Composés Similaires
4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring
These compounds share the thiazole ring but differ in their substituents and biological activities, highlighting the versatility and importance of the thiazole scaffold in medicinal chemistry.
Propriétés
Numéro CAS |
918107-75-2 |
|---|---|
Formule moléculaire |
C11H9NO2S |
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
4-[(3-oxo-1,2-thiazol-2-yl)methyl]benzaldehyde |
InChI |
InChI=1S/C11H9NO2S/c13-8-10-3-1-9(2-4-10)7-12-11(14)5-6-15-12/h1-6,8H,7H2 |
Clé InChI |
NJVUTPASHWGLSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C(=O)C=CS2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)
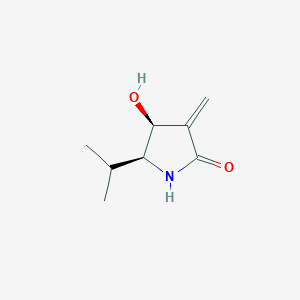
![N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide](/img/structure/B14175385.png)
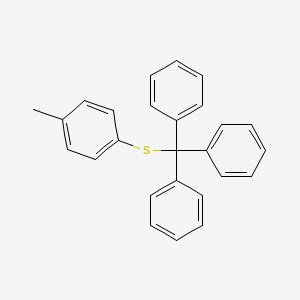
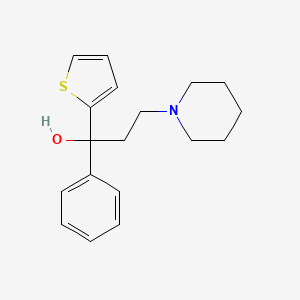

![3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14175414.png)
![5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one](/img/structure/B14175420.png)
